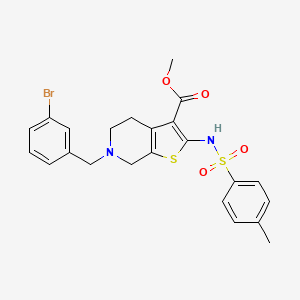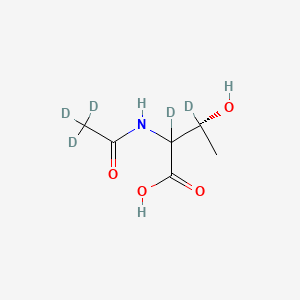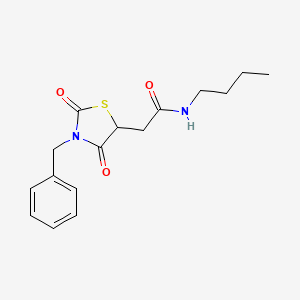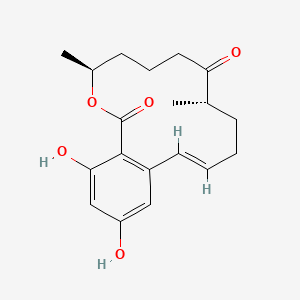![molecular formula C53H79N13O11S2 B12387419 [Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
[Pmp1,Tyr(OEt)2] AVP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Pmp1,Tyr(OEt)2] AVP is a linear analogue of a cyclic arginine vasopressin antagonist. This compound is known for its ability to retain the antagonistic properties of its parent compound, arginine vasopressin, while exhibiting unique structural characteristics .
Preparation Methods
The synthesis of [Pmp1,Tyr(OEt)2] AVP involves custom peptide synthesis techniques. The compound is synthesized by incorporating specific amino acid residues in a linear sequence. The reaction conditions typically involve the use of protecting groups to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are not widely documented, but they likely involve similar peptide synthesis techniques on a larger scale .
Chemical Reactions Analysis
[Pmp1,Tyr(OEt)2] AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Scientific Research Applications
[Pmp1,Tyr(OEt)2] AVP has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of vasopressin receptors in various physiological processes. In medicine, it is used in research to develop new therapeutic agents targeting vasopressin receptors .
Mechanism of Action
The mechanism of action of [Pmp1,Tyr(OEt)2] AVP involves its interaction with vasopressin receptors. By binding to these receptors, the compound acts as an antagonist, blocking the effects of endogenous vasopressin. This interaction affects various molecular targets and pathways, including those involved in water retention, blood pressure regulation, and social behavior .
Comparison with Similar Compounds
[Pmp1,Tyr(OEt)2] AVP is unique compared to other similar compounds due to its linear structure and specific amino acid sequence. Similar compounds include other vasopressin antagonists, such as this compound’s parent compound, arginine vasopressin, and other synthetic analogues. The uniqueness of this compound lies in its ability to retain antagonistic properties while exhibiting a distinct linear structure .
Properties
Molecular Formula |
C53H79N13O11S2 |
|---|---|
Molecular Weight |
1138.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
InChI Key |
RSLVVFFWBBEMTC-YVTRKGAJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


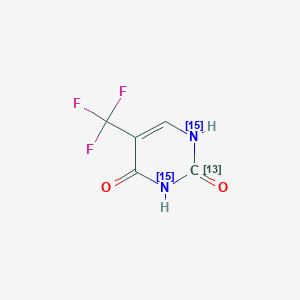

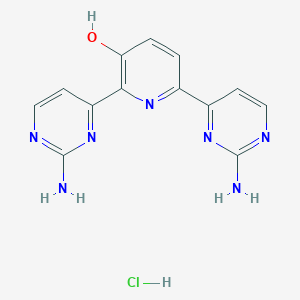
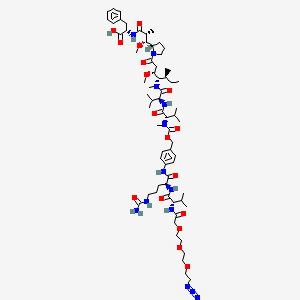
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
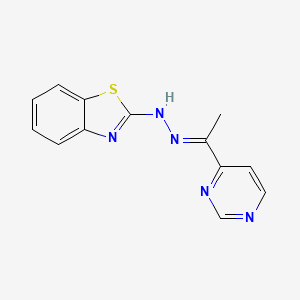
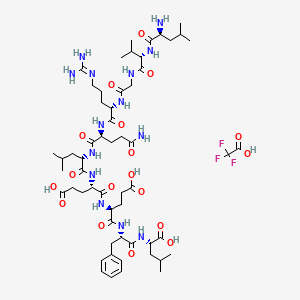
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

